molecular formula C6H9N3O2 B1584718 Ethyl 4-amino-1H-imidazole-5-carboxylate CAS No. 21190-16-9

Ethyl 4-amino-1H-imidazole-5-carboxylate

Cat. No. B1584718
CAS RN: 21190-16-9
M. Wt: 155.15 g/mol
InChI Key: NJMORFFDAXJHHM-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1H-imidazole-5-carboxylate is a ring-substituted-1H-imidazole-4-carboxylic acid derivative . It has been shown to act as a new class of anti-tuberculosis agents .


Synthesis Analysis

The synthesis of Ethyl 4-amino-1H-imidazole-5-carboxylate involves several steps. The process starts with 5-Amino-4-imidazole and ethanol . The reaction is carried out under specific conditions to ensure the formation of the desired product .


Molecular Structure Analysis

The molecular formula of Ethyl 4-amino-1H-imidazole-5-carboxylate is C6H9N3O2 . It has a molecular weight of 155.155 . The InChI code for this compound is 1S/C6H9N3O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3H,2,7H2,1H3,(H,8,9) .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 4-amino-1H-imidazole-5-carboxylate are complex and involve multiple steps . The compound can undergo various transformations under different conditions, leading to a variety of products .


Physical And Chemical Properties Analysis

Ethyl 4-amino-1H-imidazole-5-carboxylate is a solid at room temperature . It has a density of 1.3±0.1 g/cm3 . The boiling point is 391.2±22.0 °C at 760 mmHg . It is soluble in dimethyl sulfoxide and methanol, and slightly soluble in water .

Scientific Research Applications

Hydrogen-bonded Supramolecular Structures

Ethyl 4-amino-1H-imidazole-5-carboxylate and its derivatives exhibit fascinating hydrogen-bonded supramolecular structures. For instance, ethyl 5-amino-1-(4-cyanophenyl)-1H-imidazole-4-carboxylate forms a chain of rings through a combination of N-H...N and C-H...N hydrogen bonds, while its 4-chlorophenyl derivative links molecules into complex sheets via a mix of hydrogen bonds. These structures demonstrate the potential of ethyl 4-amino-1H-imidazole-5-carboxylate derivatives in forming diverse and complex molecular architectures (Costa et al., 2007).

Synthesis of Nucleoside Analogues

Ethyl 4-amino-1H-imidazole-5-carboxylate serves as a precursor in the synthesis of various nucleoside analogues. For example, ethyl 5-amino-1-β-D-arabinofuranosylimidazole-4-carboxylate was prepared through a series of reactions involving condensation and hydrogenation processes. Such synthetic pathways highlight the role of ethyl 4-amino-1H-imidazole-5-carboxylate in the creation of novel nucleosides, potentially useful in pharmaceutical research (Mackenzie & Shaw, 1978).

Intermediates in Purine Nucleotide Biosynthesis

Ethyl 4-amino-1H-imidazole-5-carboxylate and its benzyl derivatives have been used to study intermediates in the biosynthesis of purine nucleotides. Such research provides insights into the biochemical pathways involved in nucleotide synthesis, which is fundamental to understanding cellular processes and potential therapeutic interventions (Cusack, Shaw, & Logemann, 1980).

Formation of 5-Aminoimidazole-4-carboxylic Acid Derivatives

Research on the dimerization of ethyl α-amino-α-cyanoacetate, which yields diethyl 5-aminoimidazole-2,4-dicarboxylate, underscores the significance of ethyl 4-amino-1H-imidazole-5-carboxylate in synthesizing imidazole derivatives. These studies contribute to our understanding of the synthesis and properties of imidazole-based compounds, which are essential in various chemical and pharmaceutical contexts (Robinson & Shaw, 1972).

Future Directions

The future directions of research on Ethyl 4-amino-1H-imidazole-5-carboxylate could involve the development of new etomidate derivatives . These could potentially be used as improved sedative-hypnotics or as highly selective inhibitors of adrenal steroid synthesis .

properties

IUPAC Name

ethyl 4-amino-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3H,2,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMORFFDAXJHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50321878
Record name Ethyl 4-amino-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-1H-imidazole-5-carboxylate

CAS RN

21190-16-9
Record name 21190-16-9
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Record name Ethyl 4-amino-1H-imidazole-5-carboxylate
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Record name Ethyl 4-amino-5-imidazolecarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Ring - 2017 - search.proquest.com
… Ethyl 4-amino-1H-imidazole-5-carboxylate (17) … The nitrite solution was added dropwise to the chilled ethyl 4-amino-1H-imidazole5-carboxylate. The solution turned blue-green. Next, …
Number of citations: 2 search.proquest.com

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